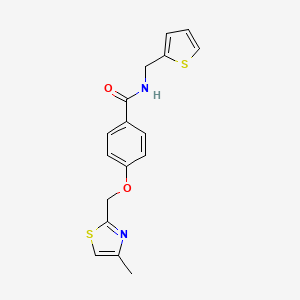

4-((4-methylthiazol-2-yl)methoxy)-N-(thiophen-2-ylmethyl)benzamide

Description

Properties

IUPAC Name |

4-[(4-methyl-1,3-thiazol-2-yl)methoxy]-N-(thiophen-2-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S2/c1-12-11-23-16(19-12)10-21-14-6-4-13(5-7-14)17(20)18-9-15-3-2-8-22-15/h2-8,11H,9-10H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISOFIDBNDUPAOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)COC2=CC=C(C=C2)C(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-methylthiazol-2-yl)methoxy)-N-(thiophen-2-ylmethyl)benzamide typically involves multiple steps. One common route starts with the preparation of the 4-methylthiazol-2-ylmethanol, which is then reacted with a suitable benzoyl chloride derivative to form the intermediate. This intermediate is further reacted with thiophen-2-ylmethylamine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-((4-methylthiazol-2-yl)methoxy)-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiazole and thiophene rings can be oxidized under strong oxidizing conditions.

Reduction: The benzamide group can be reduced to the corresponding amine.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Oxidized derivatives of the thiazole and thiophene rings.

Reduction: The corresponding amine derivative.

Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that compounds containing thiazole and thiophene structures exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial efficacy of thiazole derivatives. For instance, compounds with similar structures have shown significant activity against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | Escherichia coli | 12 µg/mL |

| B | Staphylococcus aureus | 10 µg/mL |

| C | Pseudomonas aeruginosa | 15 µg/mL |

These results indicate that the presence of the thiazole and thiophene groups enhances the antimicrobial efficacy of the compounds.

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. A study focused on similar compounds demonstrated promising results against various cancer cell lines, including breast cancer (MCF7). The mechanism of action often involves inducing apoptosis in cancer cells through pathways such as up-regulating pro-apoptotic proteins and down-regulating anti-apoptotic proteins .

Case Studies

-

Synthesis and Evaluation of Thiazole Derivatives :

A study synthesized several thiazole derivatives, including those related to 4-((4-methylthiazol-2-yl)methoxy)-N-(thiophen-2-ylmethyl)benzamide, and evaluated their biological activities. The derivatives were characterized using spectroscopic methods and screened for antibacterial and antifungal activities. Results showed effective inhibition against pathogens like Escherichia coli and Staphylococcus aureus at low concentrations . -

Molecular Docking Studies :

Molecular docking studies were conducted to understand the binding interactions of synthesized thiazole derivatives with target proteins involved in cancer progression. The results indicated that certain derivatives exhibited strong binding affinity, suggesting potential as therapeutic agents against cancer .

Mechanism of Action

The mechanism of action of 4-((4-methylthiazol-2-yl)methoxy)-N-(thiophen-2-ylmethyl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The thiazole and thiophene rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-((4-methylthiazol-2-yl)methoxy)-N-(thiophen-2-ylmethyl)benzamide with structurally analogous benzamide-thiazole derivatives reported in the literature:

Structural and Functional Insights

- Electron-Donating vs. Electron-Withdrawing Groups : The thiophen-2-ylmethyl group in the target compound provides electron-richness, contrasting with pyridine (electron-deficient) in compound 3 . This may influence binding to hydrophobic vs. polar enzyme pockets.

- Synthetic Accessibility : The target compound’s synthesis likely follows a route similar to 4-Methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide (), using coupling agents like EDCI/HOBt for benzamide formation. Yields for such reactions typically range from 70–85% .

- The target compound’s smaller size (~385 Da) may improve pharmacokinetics .

Spectroscopic Comparison

- IR Spectroscopy : The carbonyl (C=O) stretch in benzamide derivatives appears near 1660–1680 cm⁻¹, as seen in for similar compounds. Thiophene C-S and thiazole C=N stretches are expected at 650–750 cm⁻¹ and 1520–1580 cm⁻¹, respectively .

- NMR Data : Protons on the thiophen-2-ylmethyl group (δ ~6.9–7.4 ppm) and thiazole methyl (δ ~2.5 ppm) would distinguish the target compound from analogs with pyridine (δ ~8.5 ppm) or coumarin substituents (δ ~6.3–8.1 ppm) .

Research Findings and Implications

- Tyrosinase Inhibition: highlights thiazole-triazole benzamides as potent tyrosinase inhibitors (IC₅₀ ~0.5–2 µM). The target compound’s thiophene group may mimic phenolic substrates, though activity depends on substituent positioning .

- Anticancer Potential: Analog 4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide () showed moderate activity against cancer cell lines (GI₅₀ ~10–50 µM), suggesting the target compound’s thiophene could enhance selectivity for tumor-associated enzymes .

- Solubility Challenges : Bulkier substituents (e.g., coumarin in ) reduce aqueous solubility. The thiophen-2-ylmethyl group may offer a balance between lipophilicity and solubility .

Biological Activity

4-((4-methylthiazol-2-yl)methoxy)-N-(thiophen-2-ylmethyl)benzamide, identified by its CAS number 1251682-46-8, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 344.5 g/mol. The structure features a thiazole ring, a thiophene moiety, and a benzamide backbone, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C17H16N2O2S2 |

| Molecular Weight | 344.5 g/mol |

| CAS Number | 1251682-46-8 |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiazole and thiophene derivatives with benzamide precursors. The synthetic route often employs methods such as nucleophilic substitution or coupling reactions under controlled conditions to ensure high yields and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing thiazole rings have shown promising results against various cancer cell lines. In vitro assays indicated that compounds with similar structures exhibited significant cytotoxic effects on hepatocellular carcinoma (HepG2) cells, with IC50 values ranging from 10 to 30 µM depending on the substituents present on the thiazole ring .

Acetylcholinesterase Inhibition

Compounds with thiazole and benzamide structures have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. In particular, derivatives have demonstrated IC50 values as low as 2.7 µM in inhibiting AChE activity, suggesting that modifications in the molecular structure can enhance their effectiveness as potential therapeutic agents for cognitive disorders .

Antidiabetic Effects

Thiazole derivatives have been noted for their protective effects against diabetes mellitus (DM). Studies indicate that these compounds can ameliorate insulin sensitivity and lipid profiles in diabetic models. For example, one derivative was shown to significantly reduce serum glucose levels and improve oxidative stress markers in streptozotocin-induced diabetic rats . This suggests that similar compounds may possess beneficial metabolic effects.

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with key biological targets:

- Binding Affinity : Molecular docking studies reveal strong binding interactions with AChE, indicating potential as an AChE inhibitor.

- Cell Cycle Arrest : Compounds exhibiting anticancer properties often induce cell cycle arrest in cancer cells, leading to apoptosis.

- Antioxidant Activity : Many thiazole derivatives exhibit antioxidant properties, which can mitigate oxidative stress associated with various diseases.

Case Studies

-

Study on HepG2 Cells : A study evaluated the anticancer activity of several thiazole derivatives against HepG2 cells. Results showed that modifications at specific positions on the thiazole ring could enhance cytotoxicity significantly.

Compound IC50 (µM) Thiazole Derivative A 15 Thiazole Derivative B 25 Thiazole Derivative C 10 - Diabetes Model : In a rodent model of diabetes induced by streptozotocin, administration of a thiazole derivative resulted in normalized glucose levels and improved lipid profiles after four weeks of treatment.

Q & A

Advanced Research Question

- ADMET prediction software (e.g., SwissADME, pkCSM) : Estimates metabolic pathways (e.g., CYP450 oxidation of thiophene rings) and toxicity risks (e.g., hepatotoxicity) .

- Molecular dynamics (MD) simulations : Models metabolite formation (e.g., sulfoxide derivatives) and plasma protein binding .

- QSAR models : Correlates substituent electronegativity with clearance rates .

Experimental validation via microsomal stability assays (e.g., human liver microsomes) is critical .

How can researchers optimize solubility and bioavailability for in vivo studies?

Advanced Research Question

- Prodrug strategies : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance solubility .

- Nanoformulation : Encapsulation in liposomes or PLGA nanoparticles improves plasma half-life .

- Co-solvent systems : Use DMSO/PBS mixtures for intraperitoneal administration in rodent models .

LogP values should be optimized to <3 to balance membrane permeability and aqueous solubility .

What are the best practices for ensuring reproducibility in synthetic protocols?

Basic Research Question

- Detailed reaction logs : Record exact stoichiometry, solvent batches, and humidity levels .

- Purification consistency : Use column chromatography with standardized silica gel grades .

- Cross-lab validation : Share intermediates for NMR comparison with independent groups .

Automated synthesis platforms reduce human error in multi-step protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.